1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS2/c1-14-6-7-15(2)17(13-14)22-20(25)21-16(3)19(18-5-4-12-26-18)23-8-10-24-11-9-23/h4-7,12-13,16,19H,8-11H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQUCLIJNMMBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C)C(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in treating diseases such as cancer and infections. This article will explore the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that thioureas can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study found that certain thiourea compounds exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Microorganism | IC50 (µg/mL) |
|---|---|---|
| 1 | S. aureus | 0.25 |
| 2 | E. coli | 0.5 |
| 3 | C. albicans | 1.0 |
Anticancer Activity
The anticancer potential of thiourea derivatives is well-documented. Studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways involved in cancer progression . For example, a recent investigation reported that a related thiourea derivative exhibited IC50 values ranging from 1.29 to 2.96 µM against various cancer cell lines, demonstrating its efficacy even in drug-resistant strains .
Table 2: Anticancer Efficacy of Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | Breast Cancer | 3 |
| B | Prostate Cancer | 14 |
| C | Pancreatic Cancer | 7 |
The biological activity of thiourea derivatives is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thioureas act as enzyme inhibitors, particularly targeting DNA gyrase and other essential enzymes involved in bacterial replication .
- Induction of Apoptosis : In cancer cells, thioureas can trigger apoptosis through mitochondrial pathways and caspase activation .
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of thiourea derivatives, researchers synthesized a series of compounds and tested them against clinical isolates of bacteria. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .
Case Study 2: Anticancer Potential
Another notable study evaluated the anticancer effects of a series of thiourea derivatives on human leukemia cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also reversed treatment resistance in previously resistant cell lines, indicating their potential role in combination therapies for cancer treatment .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiourea derivatives, including 1-(2,5-Dimethylphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea. Thioureas have been shown to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that compounds with thiourea moieties exhibited IC50 values in the low micromolar range against multiple tumor cell lines, indicating significant cytotoxicity .
Case Study:
In a specific investigation into thiourea derivatives, compounds were tested against MCF7 breast cancer cells using the MTT assay. The results indicated that several thiourea derivatives displayed promising anticancer activity, with some showing enhanced efficacy in drug-resistant cell lines .
Antimicrobial Properties
Thioureas are also recognized for their antimicrobial activities. The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new antimicrobial agents. Research has shown that thiourea derivatives can exhibit potent antifungal and antibacterial effects .
Case Study:
A series of thiourea derivatives were synthesized and evaluated for their antifungal activity against pathogens like Fusarium graminearum and Botrytis cinerea. The results demonstrated that certain derivatives possessed significant antifungal properties, outperforming standard treatments .
Organic Synthesis
Thioureas play a crucial role as intermediates in organic synthesis. They are utilized in forming various heterocyclic compounds and act as ligands in coordination chemistry due to their ability to form complexes with metal ions. This property is particularly valuable in catalysis and materials science applications .
Case Study:
Research has shown that thiourea derivatives can serve as effective organocatalysts in various reactions, enhancing reaction rates and selectivity. Their ability to stabilize transition states makes them useful in synthesizing complex organic molecules .
Summary of Applications
Chemical Reactions Analysis
Cyclocondensation Reactions
The thiourea group participates in cyclocondensation reactions with activated alkynes or diesters. For example:
-
Reaction with dimethyl acetylenedicarboxylate (DMAD):
Under methanol at room temperature, analogous 1-acyl-3-aroylthioureas form (Z)-methyl 2-[(Z)-2-(4-aroylimino)-4-oxo-3-aryl-1,3-thiazolidin-5-ylidene]acetates (yields: 84–92%) . In refluxing acetic acid, methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylates are produced .
| Reagent | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| DMAD | MeOH, rt | Thiazolidinone derivatives | 84–92% | |
| DMAD | AcOH, reflux | Thiazine carboxylates | ~90% |
The morpholine and thiophene substituents may influence regioselectivity by steric or electronic effects.
Alkylation and Acylation
The secondary amine in the thiourea group undergoes alkylation or acylation under basic conditions:
-
Alkylation: Reaction with alkyl halides (e.g., Ph₃PBr₂) yields quaternary ammonium salts (e.g., morpholine bromide derivatives, 95% yield) .
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Acylation: Treatment with acyl chlorides or anhydrides forms N-acylated products.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ph₃PBr₂ | Morpholine bromide | 95% | |
| Acylation | AcCl / base | N-Acetyl thiourea derivative | N/A |
Hydrolysis and Rearrangement
Under acidic or basic conditions, thioureas hydrolyze to ureas. For example:
-
Acidic hydrolysis: Aqueous HCl cleaves the C=S bond, yielding urea derivatives.
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BF₃·Et₂O-mediated rearrangement: Carbenium ion rearrangements (e.g., formation of phenolic derivatives, 92% yield) .
| Conditions | Outcome | Yield | Source |
|---|---|---|---|
| HCl (aq.) | Urea formation | N/A | |
| BF₃·Et₂O / H₂O₂ | Carbenium rearrangement | 92% |
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution, though steric hindrance from the morpholine group may limit reactivity:
-
Halogenation: Bromination or chlorination at the 5-position of thiophene.
-
Nitration: Nitric acid generates nitro-thiophene derivatives.
Biological Activity and Enzyme Interactions
While not a chemical reaction per se, the compound’s thiourea group inhibits enzymes like glutaminyl cyclase via hydrogen bonding and metal chelation, as seen in structurally similar N-alkyl thioureas .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other thiourea and heterocyclic derivatives reported in the literature. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Thiophene vs. Benzofuran/Furan Substitutions: The thiophene moiety in the target compound may enhance π-π stacking interactions compared to furan or benzofuran analogs, as seen in electrochemical studies of 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone . Benzofuran-containing pyrimidin-2-ol derivatives (4a-d) exhibit stronger anticancer activity than furan analogs, suggesting the electron-rich benzofuran system improves target binding .
Role of Thiourea vs. Pyrimidin-2-thiol derivatives (5a-d) show higher antimicrobial activity than pyrimidin-2-ol analogs, indicating sulfur’s role in enhancing membrane permeability .
Morpholino Group Impact: The morpholino (tetrahydropyran-4-ylamine) substituent in the target compound likely improves solubility and bioavailability compared to non-polar analogs like 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone .
Data Table: Physicochemical and Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
